molecular formula C22H28BrNO B050051 Bromadol CAS No. 77239-98-6

Bromadol

Cat. No. B050051
CAS RN: 77239-98-6
M. Wt: 402.4 g/mol
InChI Key: PRSUTWWKYIVBEU-UHFFFAOYSA-N
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Description

Bromadol is a synthetic opioid analgesic drug developed by German pharmaceutical company Janssen Pharmaceutica in the early 2000s. It is structurally related to morphine and has similar effects, but is more potent and longer lasting. This compound is a full agonist at the μ-opioid receptor, and its effects include analgesia, sedation, euphoria, and respiratory depression. It is commonly used in experimental models for the study of opioid receptor function and opioid-induced analgesia.

Scientific Research Applications

  • Identification and Quantitative Analysis in Bromadol : A study by Li, Huang, Guo, and Zhuang (2014) identified 2-phenylethanol as a major impurity in commercial this compound samples. They established a new HPLC quantitative analysis method for this impurity, finding it constituted 9.6% by weight. They also devised a method to remove this impurity from this compound, which could facilitate mass production (Li, Huang, Guo, & Zhuang, 2014).

  • Toxicity and Bioaccumulation in Earthworms : Liu et al. (2015) explored the toxicity and bioaccumulation of bromadiolone, a rodenticide, in earthworms. They found significant inhibition of earthworm growth and changes in antioxidant activities, suggesting a risk to earthworms and potentially the wider ecosystem from bromadiolone bait applications (Liu, Xiong, Ye, Zhang, Yang, & Ji, 2015).

  • Impact on Wildlife and Sustainable Management of Rodents : Coeurdassier et al. (2014) discussed the high level of wildlife poisoning following treatments of fields with bromadiolone in Europe. They emphasized the need for more sustainable management of rodent outbreaks, proposing practices like direct control of voles at low density and landscape management (Coeurdassier, Riols, Decors, Mionnet, David, Quintaine, Truchetet, Scheifler, & Giraudoux, 2014).

  • Effect on Mus musculus : A study by Revathi and Yogananda (2006) showed that bromadiolone had significant effects on the blood, liver, and kidneys of Mus musculus (house mice) at various time intervals, highlighting its toxicological impact (Revathi & Yogananda, 2006).

Safety and Hazards

Bromadol is categorized as an opioid and is intended for research and forensic applications . It is not intended for human or veterinary use . As with other opioids, it has the potential for misuse and can cause serious health issues .

Future Directions

Bromadol has been reported to be available on the designer drug market internationally . Controlling analogues of this compound in future drug control legislation may be an effective and pre-emptive response and may halt the diversification of such analogues entering the market currently and in future .

Biochemical Analysis

Biochemical Properties

Bromadol HCL BDPC is a potent opioid receptor agonist

Cellular Effects

The cellular effects of this compound HCL BDPC are primarily due to its action as an opioid receptor agonist It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound HCL BDPC exerts its effects at the molecular level primarily through its action as an opioid receptor agonist It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

This compound HCL BDPC has been found to be a highly potent analgesic in animal models

properties

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018410
Record name Bromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77239-98-6
Record name Bromadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

26.6 g 4-bromoiodobenzene were placed in 150 ml diethylether and 47 ml 2.0 molar isopropyl magnesium chloride solution were added dropwise at ambient temperature. After one further hour, 18 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile, dissolved in 250 ml diethylether, were added dropwise and stirred overnight. To work up the mixture with ice cooling, 20 ml ammonium chloride solution (20% by weight) were added, extracted three times with 100 ml diethylether in each case, the combined organic phases were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. The crude product (21.8 g) obtained was chromatographed with diethylether over silica gel. 7.49 g 4-(4-bromophenyl)-4-dimethylamino-1-phenethylcyclohexanol were obtained as a colorless liquid.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary impurity found in commercially available Bromadol and how can it be removed?

A1: Research has identified 2-phenylethanol as a major impurity in commercially available this compound samples. [] This impurity can be effectively removed by heating this compound under vacuum. This purification method offers a straightforward approach for large-scale production of this compound with higher purity. []

Q2: What analytical techniques are used to assess the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the purity of this compound. [] This method allows researchers to identify and quantify impurities like 2-phenylethanol, ensuring the quality and consistency of this compound samples for research and potential applications. []

Q3: What is the current research focus regarding novel synthetic opioids like this compound?

A3: Current research is actively investigating emerging non-fentanyl synthetic opioids, including this compound, to understand their potential presence and risks within the illicit drug market. [] This proactive approach aims to inform public health interventions and harm reduction strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.